m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-

Description

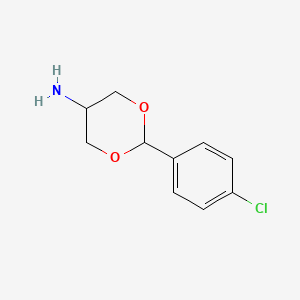

The compound "m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-" is a dioxane derivative featuring a 1,3-dioxane ring substituted with an amine group at position 5 and a para-chlorophenyl group at position 2. The parent compound likely shares structural similarities but lacks the 5-methyl substituent, which may influence its physicochemical properties and reactivity.

Properties

CAS No. |

73987-05-0 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,3-dioxan-5-amine |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-4,9-10H,5-6,12H2 |

InChI Key |

ZYMZZRRMIXHSOA-UHFFFAOYSA-N |

SMILES |

C1C(COC(O1)C2=CC=C(C=C2)Cl)N |

Canonical SMILES |

C1C(COC(O1)C2=CC=C(C=C2)Cl)N |

Appearance |

Solid powder |

Other CAS No. |

73987-05-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Dioxan-5-amine, 2-(p-chlorophenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dioxane Derivatives

The methylated analog, 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine, provides a direct comparison. The addition of a methyl group at position 5 increases steric hindrance and may enhance lipophilicity compared to the non-methylated variant. This could affect solubility and metabolic stability in biological systems.

Chlorophenyl-Containing Heterocycles

lists compounds such as 2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione , which share the para-chlorophenyl moiety but differ in core structure (indandione vs. dioxane). The indandione derivatives are typically associated with anticoagulant or pesticidal applications due to their planar aromatic systems, whereas the dioxane-amine derivatives may exhibit distinct reactivity, such as hydrogen-bonding capacity from the amine group .

Research Findings and Functional Differences

- Toxicity and Regulatory Status : emphasizes that chlorophenyl-substituted compounds often appear in regulatory lists due to acute toxicity risks. However, the dioxane-amine structure may mitigate these effects compared to indandione derivatives, which are flagged for hazardous exposure .

- Applications: Non-methylated dioxane-amines might serve as intermediates in pharmaceuticals or agrochemicals, leveraging their amine group for further functionalization, whereas methylated analogs could prioritize stability in formulations .

Limitations and Knowledge Gaps

The evidence lacks explicit data on the non-methylated "m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-", requiring extrapolation from its methylated analog. Further studies are needed to confirm:

- Exact synthetic routes and yields.

- Solubility, melting points, and spectroscopic data.

- Biological or industrial applications validated by experimental results.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-?

- Methodology : Use a combination of spectroscopic techniques:

- NMR Spectroscopy to confirm proton and carbon environments, particularly the dioxane ring and p-chlorophenyl substituent.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., C₁₂H₁₆ClNO₂, ).

- Infrared (IR) Spectroscopy to identify functional groups like amine (-NH₂) and dioxane oxygen bonds.

- Cross-reference with databases using InChI Key or SMILES identifiers (e.g., InChI=1S/C12H16ClNO2..., ).

Q. What are the common synthetic routes for m-DIOXAN-5-AMINE derivatives?

- Methodology :

- Ring-closing reactions : Utilize p-chlorophenyl precursors with diols or diamines under acid catalysis to form the dioxane ring.

- Amine functionalization : Introduce the amine group via reductive amination or substitution reactions, monitored by TLC or HPLC for intermediate purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of bulky aromatic substituents .

Q. What analytical techniques are critical for purity assessment?

- Methodology :

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis to validate C, H, N, and Cl content against theoretical values (e.g., Cl% = 14.67%, ).

- Differential Scanning Calorimetry (DSC) to confirm crystalline phase and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Receptor binding assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for proposed targets (e.g., enzyme inhibition in ).

- Meta-analysis : Compare data across studies with standardized protocols (e.g., cell lines, incubation times) to isolate variables causing discrepancies .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

- Methodology :

- pH buffering : Maintain pH 6–8 to prevent hydrolysis of the dioxane ring.

- Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility without destabilizing the amine group.

- Light sensitivity testing : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (e.g., λmax shifts in ).

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize substituents improving binding affinity.

- QSAR models : Correlate electronic properties (e.g., Hammett constants of p-chlorophenyl) with activity data to predict optimal modifications .

- ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetics early in synthesis .

Safety and Handling

Q. What protocols mitigate risks associated with the compound’s toxicity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.